molecular formula C18H33NO2SSn B568058 3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol CAS No. 1245816-13-0

3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol

Cat. No. B568058
M. Wt: 446.237
InChI Key: UBCXEYOVGVNHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol is a chemical compound with the empirical formula C18H33NO2SSn . It has a molecular weight of 446.24 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of the compound is CCCCSn(CCCC)C1=CSC(C2(COC2)O)=N1 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

The compound is solid in form . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.

Scientific Research Applications

Bioisosteric Applications
Oxetane rings, including structures such as 3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol, have been evaluated as bioisosteres for the carboxylic acid functional group. This investigation into oxetan-3-ol and its derivatives aims to explore their potential as isosteric replacements, providing insight into their physicochemical properties and bioactivity. The study suggests that these compounds, with their unique structural framework, hold promise in medicinal chemistry for designing new therapeutics with improved pharmacokinetic profiles (Lassalas et al., 2017).

Synthetic Chemistry and Functionalization
Research into the generation of cation radicals from 2-Tributylstannyl-1,3-dithianes presents a methodology for reactive species formation. This process is significant for the intermolecular addition of olefins, showcasing the versatility of tributylstannyl compounds in synthetic organic chemistry and offering pathways for novel compound synthesis (Narasaka, Okauchi, & Arai, 1992).

Chiral Compound Analysis
The study of (E)-4-Methyl-1-tributylstannyl-oct-1-en-6-yn-3-ol emphasizes the importance of determining the absolute configuration of chiral molecules. Through circular dichroism measurement and quantum-chemical calculations, researchers can ascertain the stereochemistry of such compounds, which is crucial for understanding their biological activity and interaction with biomolecules (Voloshina et al., 2004).

Building Blocks for Solid-Phase Synthesis
3-(Tributylstannyl)allyl alcohols have been identified as useful building blocks for the solid-phase synthesis of complex organic structures such as skipped dienes and trienes. This research highlights the role of tributylstannyl compounds in facilitating the assembly of molecular libraries, which could be screened for biological activity, despite the negative results in endorphin receptor testing in this particular study (Havranek & Dvořák, 2000).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-(4-tributylstannyl-1,3-thiazol-2-yl)oxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO2S.3C4H9.Sn/c8-6(3-9-4-6)5-7-1-2-10-5;3*1-3-4-2;/h2,8H,3-4H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCXEYOVGVNHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C2(COC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO2SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676720
Record name 3-[4-(Tributylstannyl)-1,3-thiazol-2-yl]oxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol

CAS RN

1245816-13-0
Record name 3-[4-(Tributylstannyl)-1,3-thiazol-2-yl]oxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.